molecular formula C19H11BrFN3O3S B5907891 5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5907891
M. Wt: 460.3 g/mol
InChI Key: GXRMFNWUJFSMFH-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a combination of aromatic rings, a thiadiazole moiety, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Introduction of the Bromophenyl and Fluorobenzoyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through condensation reactions involving suitable amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings may undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (Br2, Cl2) or nitrating mixtures (HNO3/H2SO4) are common.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In medicinal chemistry, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the thiadiazole moiety suggests possible antimicrobial or anticancer properties.

Industry

In materials science, the compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(3-bromophenyl)-4-(4-methylbenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrFN3O3S/c20-12-3-1-2-11(8-12)15-14(16(25)10-4-6-13(21)7-5-10)17(26)18(27)24(15)19-23-22-9-28-19/h1-9,15,25H/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRMFNWUJFSMFH-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.